trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
CAS No.:
Cat. No.: VC17933419
Molecular Formula: C10H12N4Na3O13P3
Molecular Weight: 558.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4Na3O13P3 |
|---|---|
| Molecular Weight | 558.11 g/mol |
| IUPAC Name | trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C10H15N4O13P3.3Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q;3*+1/p-3 |
| Standard InChI Key | FHYSVBOUQFJKCI-UHFFFAOYSA-K |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Introduction
The compound trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is more commonly known as 2'-Deoxyinosine-5'-triphosphate trisodium salt. It is a nucleotide analogue, specifically a deoxynucleotide, characterized by the presence of an inosine base. This compound plays a crucial role in various biochemical processes, particularly in nucleic acid synthesis and enzymatic reactions involving DNA polymerases.
Biological and Chemical Reactions
2'-Deoxyinosine-5'-triphosphate trisodium salt is involved in various biochemical processes, particularly in nucleic acid synthesis. It acts as a substrate for DNA polymerases, allowing it to be incorporated into DNA strands during replication. The presence of inosine instead of deoxyadenosine can affect base pairing properties, potentially leading to mutations or variations in genetic material during replication processes.
Role in DNA Synthesis
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Function: Acts as a nucleotide analogue in DNA synthesis.
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Impact: Can influence the fidelity and efficiency of DNA replication due to its base pairing properties.
Enzymatic Reactions
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Role: Participates in phosphorylation reactions, which are essential for the incorporation of nucleotides into growing DNA strands.
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Energy Release: The hydrolysis of its triphosphate group releases energy, facilitating the formation of phosphodiester bonds between nucleotides.
Applications in Molecular Biology and Biochemistry
2'-Deoxyinosine-5'-triphosphate trisodium salt has several significant applications:
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DNA Polymerase Substrate: Used in enzymatic reactions involving DNA polymerases.
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Cellular Metabolism: Plays a role in cellular metabolism and signal transduction pathways.
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Research Tool: Utilized in studies related to nucleic acid synthesis and enzymatic reactions.
Synthesis and Availability
The synthesis of 2'-deoxyinosine-5'-triphosphate trisodium salt typically involves several chemical steps. Alternative methods may include enzymatic synthesis using specific kinases that catalyze the transfer of phosphate groups to deoxyinosine substrates. This compound is commercially available for research purposes.
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